molecular formula C16H21NO4 B2646454 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone CAS No. 1396717-11-5

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone

Cat. No. B2646454
CAS RN: 1396717-11-5
M. Wt: 291.347
InChI Key: PAWRMIHTCAFQAC-UHFFFAOYSA-N
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Description

“7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is a solid compound with a molecular weight of 157.21 .


Molecular Structure Analysis

The IUPAC name of this compound is “7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” and its InChI code is "1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3" .

Scientific Research Applications

Selective Antagonism

Research has shown that compounds with structural similarities to "(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone" have been investigated for their selective antagonistic properties. For example, BMY 7378, an 8-azaspiro derivative, has been identified as a selective antagonist of the α1D-adrenoceptor subtype, indicating potential applications in cardiovascular research and therapy. This compound exhibits high affinity for rat aorta α1-adrenoceptor, underscoring its value in studying adrenergic receptor pharmacology and its potential therapeutic applications (Goetz et al., 1995).

Allosteric Modulation

Another application area is in the modulation of receptor activity through allosteric mechanisms. Compounds structurally related to "(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone" have been shown to act as potent noncompetitive allosteric antagonists of the CCR5 receptor, with significant implications for HIV-1 treatment. The mechanistic insights into how these compounds interact with and modulate receptor activity can inform the development of novel antiviral therapies (Watson et al., 2005).

Synthetic Transformations

Research into the synthetic applications of these compounds has led to discoveries in chemical transformations and novel synthesis routes. For instance, the photochemical transformation of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate into β-lactam compounds represents an innovative approach to generating structurally complex molecules from simpler precursors. This highlights the role of these compounds in facilitating synthetic organic chemistry and drug development processes (Marubayashi et al., 1992).

properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2)20-10-16(11-21-15)8-17(9-16)14(18)12-5-4-6-13(7-12)19-3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWRMIHTCAFQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone

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